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Compound of Interest

Compound Name: Urdamycin A

Cat. No.: B1210481 Get Quote

An In-depth Whitepaper on the Angucycline Secondary Metabolite from Actinomycetes

Executive Summary
Urdamycin A is a potent angucycline-type antibiotic and anticancer agent produced as a

secondary metabolite by various species of Streptomyces, most notably Streptomyces fradiae.

[1][2] As a member of the polyketide family, its intricate molecular architecture, featuring a

distinctive benz[a]anthracene core and complex glycosylation patterns, has made it a subject of

significant interest in natural product chemistry and drug discovery.[3][4] This document

provides a detailed technical overview of Urdamycin A, encompassing its biosynthesis,

mechanism of action, experimental protocols for its production and evaluation, and key

quantitative data. It is intended to serve as a comprehensive resource for researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Properties
Urdamycin A is a glycoside antibiotic characterized by a tetracyclic angucyclinone aglycone,

which is identical to aquayamycin.[1][5] This core is decorated with several sugar moieties,

including D-olivose and L-rhodinose, which are crucial for its biological activity.[1][3]
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Property Data Source

Molecular Formula C43H56O17 PubChem

Molecular Weight 844.9 g/mol PubChem

Synonyms Kerriamycin B PubChem[2]

CAS Number 98474-21-6 PubChem[2]

Appearance Colored compound [1][5]

Producing Organisms

Streptomyces fradiae,

Streptomyces violaceolatus,

Streptomyces griseus,

Streptomyces ardesiacus

[1][2][6]

Biosynthesis of Urdamycin A
The biosynthesis of Urdamycin A is a complex process originating from a single

decapolyketide chain, a hallmark of type II polyketide synthase (PKS) systems.[3][4] The

angucycline backbone is assembled from acetate units.[3] Following the creation of the

polyketide core, a series of post-PKS tailoring modifications occur, including specific oxidations

and glycosylations, which are critical for the final structure and bioactivity.[7] The sugar

components are derived from glucose.[3] The biosynthetic gene cluster for urdamycin contains

all necessary genes for the core assembly, deoxy sugar biosynthesis, and the

glycosyltransferases responsible for attaching the sugar moieties.[4][7]

Caption: Simplified biosynthetic pathway of Urdamycin A.

Mechanism of Action: A Potent mTOR Inhibitor
Recent studies have illuminated the anticancer mechanism of Urdamycin A and its analogues,

identifying them as potent inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling

pathway.[8][9] Unlike the well-known mTOR inhibitor Rapamycin, which primarily affects the

mTORC1 complex, Urdamycin has been shown to completely inactivate both mTORC1 and

mTORC2 complexes.[8]
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This dual inhibition is achieved by preventing the phosphorylation of critical sites on mTOR

(Ser2448 for mTORC1 and Ser2481 for mTORC2).[9] The inactivation of mTORC1 leads to a

significant reduction in the phosphorylation of its major downstream regulators, p70S6K and

4E-BP1.[9] Concurrently, the inhibition of mTORC2 prevents the activation of the pro-survival

signaling protein Akt.[8][9] The comprehensive shutdown of the mTOR pathway culminates in

the induction of programmed cancer cell death through two distinct mechanisms: apoptosis

(cell killing) and autophagy (cell starvation).[8][9]

Caption: Urdamycin A's mechanism of action via mTOR pathway inhibition.

Experimental Protocols
This section provides detailed methodologies for the production, isolation, and biological

evaluation of Urdamycin A.

Fermentation and Production
This protocol is adapted from methodologies used for Streptomyces species.[6][10]

Strain Activation: Isolate the producer strain (e.g., Streptomyces ardesiacus 156VN-095)

from a sponge or soil sample and identify via 16S rRNA gene sequencing.[6] Grow the strain

on an appropriate agar medium, such as Bennett's modified (BN) agar or M2 agar, at 28°C

for 7 days to obtain sufficient spores.[6][10]

Seed Culture: Inoculate the bacterial spores into a 100 mL flask containing 50 mL of BN

broth (0.5% glucose, 0.05% yeast extract, 0.1% tryptone, 0.05% beef extract, 0.25%

glycerol, and 3.2% sea salt).[6] Incubate in a rotary shaker at 140 rpm and 28°C for 4 days.

[6]

Large-Scale Fermentation: Inoculate the seed culture into a 100 L fermenter containing 70 L

of BN medium.[6] Culture for 11 days at 28°C with appropriate aeration and agitation.[6]

Monitor the production of the characteristic dark purple pigments.[6]

Isolation and Purification
This protocol outlines a general procedure for extracting and purifying angucyclines.[6][10]
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Harvesting and Extraction: Separate the culture broth and cells via centrifugation.[6] Extract

the broth twice with an equal volume of ethyl acetate (EtOAc).[6] Combine the organic layers

and evaporate under reduced pressure to yield a crude extract.[6]

Initial Fractionation: Dissolve the crude extract in methanol and subject it to vacuum liquid

chromatography or column chromatography on an HP20 or OSD resin.[6][10] Elute using a

stepwise gradient of methanol in water (e.g., 10% to 100%).[6]

Purification: Further purify the fractions containing Urdamycin A using size-exclusion

chromatography on a Sephadex LH-20 column.[10]

Final Purification (HPLC): Achieve final purification of Urdamycin A using semi-preparative

High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate

mobile phase (e.g., isocratic elution with 75% methanol in water).[6]

Biological Assays
5.3.1 In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This is a standard colorimetric assay to assess cell viability.[11][12]

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, PC3 prostate

cancer) in appropriate media and conditions.[10]

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Urdamycin A (and a vehicle

control, e.g., DMSO) for a specified period (e.g., 48-72 hours).

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals by metabolically active cells.

Data Acquisition: Solubilize the formazan product and measure the absorbance at the

appropriate wavelength using a microplate reader.
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IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by

plotting the percentage of cell viability against the logarithm of the drug concentration and

fitting the data to a dose-response curve.[10]

5.3.2 Antibacterial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC).[6]

Inoculum Preparation: Prepare an inoculum of the target Gram-positive bacteria (e.g.,

Staphylococcus aureus, Streptococcus pyogenes) in a suitable broth (e.g., Mueller Hinton)

and adjust the density to approximately 5 × 10^5 CFU/mL.[6][13]

Serial Dilution: Perform a two-fold serial dilution of Urdamycin A in a 96-well microplate to

achieve final concentrations ranging from, for example, 0.25 to 128 µg/mL.[6]

Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the

diluted compound.[6] Include positive (bacteria only) and negative (broth only) controls.

Incubation: Incubate the plates at 37°C for 24 hours.[6]

MIC Determination: The MIC is defined as the lowest concentration of Urdamycin A at

which no visible bacterial growth (turbidity) is observed.[6]

Quantitative Bioactivity Data
Urdamycin A and its derivatives have demonstrated significant biological activity against

various cancer cell lines and bacteria.
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Compound
Target Cell Line /
Organism

Bioactivity (IC50 /
GI50 / MIC)

Reference

Urdamycin Y

(derivative)

Nitric Oxide (NO)

Production
IC50: 4.8 µM [14]

Urdamycin W

(derivative)

A549 (Lung

Carcinoma)
GI50: 0.019 µM [6]

Urdamycin W

(derivative)

SK-OV-3 (Ovarian

Cancer)
GI50: 0.021 µM [6]

Urdamycin W

(derivative)

SK-MEL-2

(Melanoma)
GI50: 0.021 µM [6]

Urdamycin W

(derivative)

HCT-15 (Colon

Cancer)
GI50: 0.104 µM [6]

Urdamycin A
Murine L1210

Leukemia Cells
Biologically active [1][5]

Urdamycin V

(derivative)

Streptococcus

pyogenes
Selectively inhibited [13]

Urdamycin V

(derivative)

Staphylococcus

aureus
Selectively inhibited [13]

Urdamycins A-F
Gram-positive

bacteria
Biologically active [1][5]

Note: IC50 (Half-maximal inhibitory concentration), GI50 (Half-maximal growth inhibition), MIC

(Minimum Inhibitory Concentration). Data for various derivatives are included to show the

potential of the urdamycin scaffold.

Experimental Workflow Overview
The overall process from strain cultivation to bioactivity assessment follows a logical

progression.

Caption: General experimental workflow for Urdamycin A.
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Conclusion
Urdamycin A remains a compelling natural product with significant therapeutic potential,

particularly in oncology. Its unique mechanism of action as a dual mTORC1/mTORC2 inhibitor

distinguishes it from other mTOR-targeting agents and presents a promising avenue for

overcoming resistance and enhancing therapeutic efficacy. The detailed protocols and data

presented in this guide offer a solid foundation for researchers aiming to explore the full

potential of this fascinating secondary metabolite. Further investigation into its biosynthetic

pathway could also unlock opportunities for biosynthetic engineering to create novel, even

more potent analogues for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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